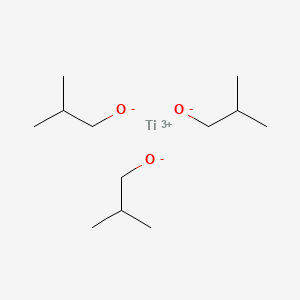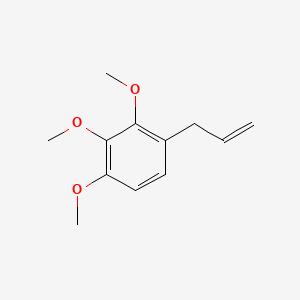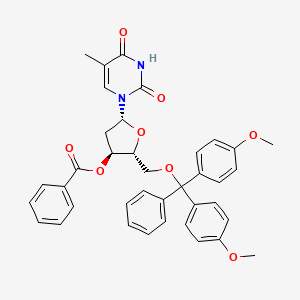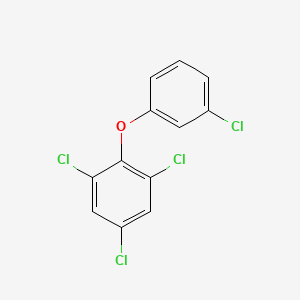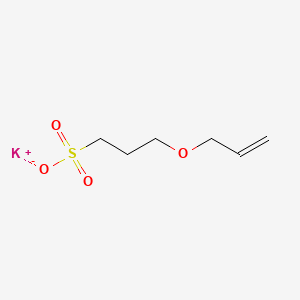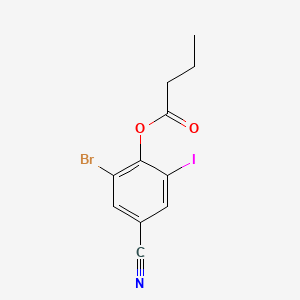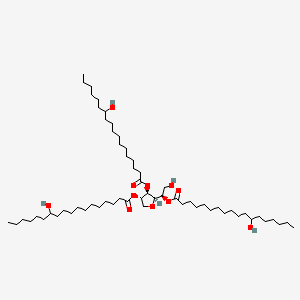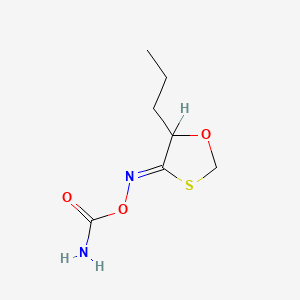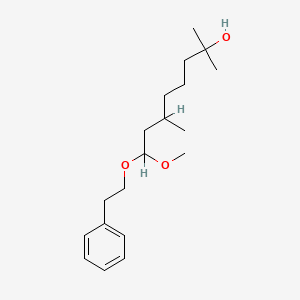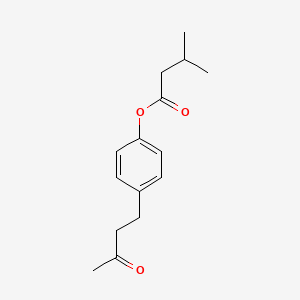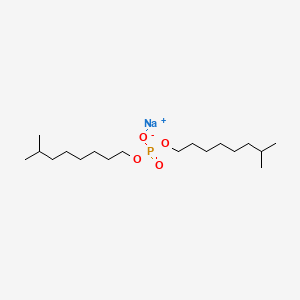
Sodium diisononyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium diisononyl phosphate is an organophosphate compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of sodium ions and diisononyl phosphate groups, which contribute to its distinctive chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium diisononyl phosphate typically involves the reaction of diisononyl alcohol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where diisononyl alcohol and phosphoric acid are combined under specific conditions. The resulting mixture is then neutralized with sodium hydroxide, and the product is purified through various techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions: Sodium diisononyl phosphate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.
Substitution: In substitution reactions, one or more atoms in the compound are replaced by different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogens or other nucleophiles can be used in substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce various alcohols or hydrocarbons.
科学的研究の応用
Sodium diisononyl phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential effects on biological systems, including its role in cellular signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: this compound is used in the production of plastics, lubricants, and other industrial products due to its unique chemical properties.
作用機序
The mechanism of action of sodium diisononyl phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. For example, it may influence cellular signaling pathways by altering the phosphorylation state of key proteins.
類似化合物との比較
Diisononyl Phthalate: A widely used plasticizer with similar structural features but different chemical properties.
Sodium Phosphate: A simpler phosphate compound with distinct applications and reactivity.
Uniqueness: Sodium diisononyl phosphate stands out due to its combination of sodium ions and diisononyl phosphate groups, which confer unique solubility, reactivity, and application potential compared to other similar compounds.
特性
CAS番号 |
94247-21-9 |
|---|---|
分子式 |
C18H38NaO4P |
分子量 |
372.5 g/mol |
IUPAC名 |
sodium;bis(7-methyloctyl) phosphate |
InChI |
InChI=1S/C18H39O4P.Na/c1-17(2)13-9-5-7-11-15-21-23(19,20)22-16-12-8-6-10-14-18(3)4;/h17-18H,5-16H2,1-4H3,(H,19,20);/q;+1/p-1 |
InChIキー |
GGFXPNDEZWKXQZ-UHFFFAOYSA-M |
正規SMILES |
CC(C)CCCCCCOP(=O)([O-])OCCCCCCC(C)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



